[4-(2,4-dimethylphenyl)piperazin-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone
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Overview
Description
[4-(2,4-dimethylphenyl)piperazin-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2,4-dimethylphenyl group and a pyrazole ring substituted with a 3-methoxyphenyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-dimethylphenyl)piperazin-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and pyrazole intermediates. The piperazine intermediate can be synthesized through a Mannich reaction, where a piperazine derivative reacts with formaldehyde and a secondary amine . The pyrazole intermediate can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones .
The final step involves coupling the piperazine and pyrazole intermediates under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient purification methods, and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives .
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol .
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation .
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules .
Biology: It serves as a ligand in biochemical assays to study receptor-ligand interactions .
Medicine: The compound has potential therapeutic applications, particularly as a modulator of adrenergic receptors, which are involved in various physiological processes .
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The compound exerts its effects primarily through interaction with adrenergic receptors, which are G-protein-coupled receptors involved in the regulation of cardiovascular and nervous system functions . The piperazine moiety enhances the binding affinity to these receptors, while the pyrazole ring contributes to the specificity of the interaction . The compound can act as an agonist or antagonist, depending on the receptor subtype and the cellular context .
Comparison with Similar Compounds
[4-(2-methoxyphenyl)piperazin-1-yl]alkyl derivatives: These compounds share the piperazine core and exhibit similar biological activities.
[4-(4-bromophenyl)piperazin-1-yl]methyl derivatives: These compounds have a bromophenyl group instead of a dimethylphenyl group, affecting their chemical reactivity and biological activity.
Uniqueness: The unique combination of the 2,4-dimethylphenyl and 3-methoxyphenyl groups in [4-(2,4-dimethylphenyl)piperazin-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone provides distinct steric and electronic properties, enhancing its specificity and potency in biological applications .
Properties
CAS No. |
1093415-89-4 |
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Molecular Formula |
C23H26N4O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C23H26N4O2/c1-16-7-8-22(17(2)13-16)26-9-11-27(12-10-26)23(28)21-15-20(24-25-21)18-5-4-6-19(14-18)29-3/h4-8,13-15H,9-12H2,1-3H3,(H,24,25) |
InChI Key |
WHQYJYXPXJTGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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